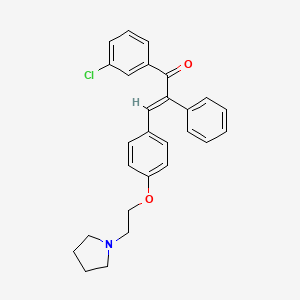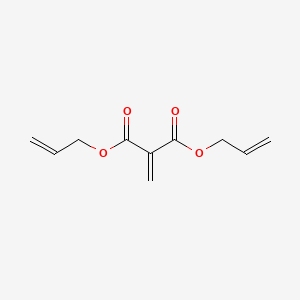
Bis(prop-2-enyl) 2-methylidenepropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(prop-2-enyl) 2-methylidenepropanedioate is a chemical compound known for its unique structure and reactivity. It contains allyl groups and a functional carbonate group, making it highly reactive in various chemical processes. This compound plays a significant role in the production of polymers, including polycarbonates and polyurethanes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(prop-2-enyl) 2-methylidenepropanedioate can be synthesized through several methods. One common approach involves the dehydrobromination reaction to prepare bis(prop-2-enyl)furan-2,5-dicarboxylate, followed by epoxidation using m-chloroperoxybenzoic acid to obtain the desired compound . Another method involves the use of cyclic carbonates as non-isocyanate polyurethane precursors, prepared via CO2 fixation under ambient conditions with high purity and yield .
Industrial Production Methods: Industrial production of this compound typically involves the use of phosgene or urea as starting materials. Phosgene reacts with allyl alcohol in the presence of a base to neutralize the hydrogen chloride byproduct, while urea undergoes a two-stage reaction with a catalyst to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: Bis(prop-2-enyl) 2-methylidenepropanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of double bonds in the allyl groups makes it reactive in these processes .
Common Reagents and Conditions: Common reagents used in reactions with this compound include m-chloroperoxybenzoic acid for epoxidation and various diamines for polyaddition reactions. Reaction conditions often involve ambient temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed: Major products formed from reactions involving this compound include non-isocyanate polyurethanes (NIPUs) and other polymeric materials. These products exhibit excellent thermal stability and unique mechanical properties .
Scientific Research Applications
Bis(prop-2-enyl) 2-methylidenepropanedioate has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various polymers, including polycarbonates and polyurethanes . In biology and medicine, it is explored for its potential in drug delivery systems and biomedical applications due to its biocompatibility and stability . In industry, it is utilized in the production of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of bis(prop-2-enyl) 2-methylidenepropanedioate involves its reactivity with various nucleophiles, leading to the formation of polymeric materials. The molecular targets and pathways involved include the activation of allyl groups and the subsequent formation of carbon-carbon and carbon-oxygen bonds .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bis(prop-2-enyl) 2-methylidenepropanedioate include bis(prop-2-enyl)furan-2,5-dicarboxylate and diglycidyl ester of furan . These compounds share similar structural features and reactivity patterns.
Uniqueness: What sets this compound apart is its high reactivity and versatility in forming various polymeric materials. Its ability to undergo multiple types of chemical reactions and its applications in diverse fields make it a unique and valuable compound in scientific research and industry .
Properties
CAS No. |
149360-79-2 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
bis(prop-2-enyl) 2-methylidenepropanedioate |
InChI |
InChI=1S/C10H12O4/c1-4-6-13-9(11)8(3)10(12)14-7-5-2/h4-5H,1-3,6-7H2 |
InChI Key |
BZNGGWJYUIIMAN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(=C)C(=O)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


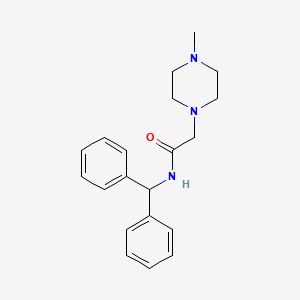
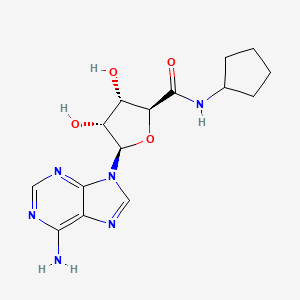
![N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide](/img/structure/B14159328.png)

![N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-2-yl)sulfanylacetamide](/img/structure/B14159333.png)
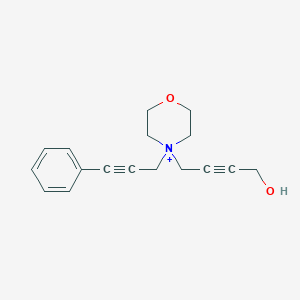
![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 2-methylbenzoate](/img/structure/B14159335.png)
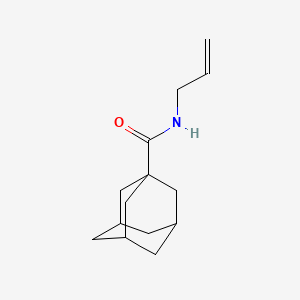
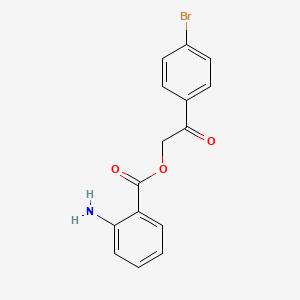
![1-Amino-4-[(4-fluorophenyl)amino]-2-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14159353.png)
![5-{[5-(dimethylamino)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14159354.png)
![(4-Methoxyphenyl)[(4-methoxyphenyl)amino]acetonitrile](/img/structure/B14159357.png)
![[4-(4-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14159362.png)
